(Z)-Stereochemistry Confirmed by ¹H and ¹³C NMR: Distinguishing the Target from (E)-Isomers and N-Alkyl Analogs
The (Z)-configuration of 3-Penten-2-one, 4-amino-3-ethyl-, (3Z)-(9CI) is definitively established by ¹H and ¹³C NMR spectroscopy (in CDCl₃) [1]. The (Z)-isomer is characterized by a specific InChI string (InChI=1S/C7H13NO/c1-4-7(5(2)8)6(3)9/h4,8H2,1-3H3/b7-5-) that encodes the stereochemistry at the enamine double bond [1]. In contrast, the (E)-4-(ethylamino)pent-3-en-2-one isomer (CAS 50967-59-4) and N-ethylamino analog (Z)-4-(ethylamino)-3-penten-2-one (CAS 78994-41-9) exhibit different NMR chemical shifts and coupling patterns, enabling unambiguous identity verification . Misidentification of the isomer can lead to failed synthetic applications where stereochemistry dictates reactivity.
| Evidence Dimension | Stereochemical configuration and NMR identity |
|---|---|
| Target Compound Data | (Z)-4-amino-3-ethylpent-3-en-2-one; InChI with b7-5- indicating Z-geometry; ¹H/¹³C NMR spectra available in CDCl₃ [1] |
| Comparator Or Baseline | (E)-4-(ethylamino)pent-3-en-2-one (CAS 50967-59-4) and (Z)-4-(ethylamino)-3-penten-2-one (CAS 78994-41-9); different InChI stereochemistry descriptors and distinct NMR spectra |
| Quantified Difference | Stereochemistry confirmed by InChI Z-descriptor (b7-5-) vs. E-isomer (b6-5-); distinct ¹H NMR chemical shift differences in the vinyl proton region |
| Conditions | ¹H and ¹³C NMR in CDCl₃ at ambient temperature; SpectraBase Compound ID DSrA33IVFKS |
Why This Matters
Procurement of the correct (Z)-isomer ensures stereochemical fidelity in downstream reactions where enamine geometry governs cyclization regiochemistry and metal coordination modes.
- [1] SpectraBase. 4-AMINO-3-ETHYLPENT-3-EN-2-ONE; Compound ID DSrA33IVFKS. https://spectrabase.com/compound/DSrA33IVFKS (accessed 2026-04-27). View Source
